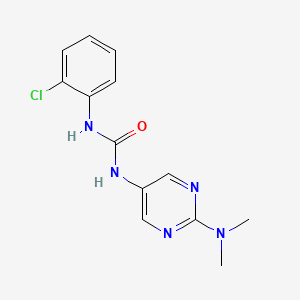
1-(2-Chlorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea, also known as PD98059, is a chemical compound that has been widely used in scientific research as a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a crucial signaling pathway that regulates various cellular processes such as proliferation, differentiation, and apoptosis. Hence, PD98059 has been extensively studied for its role in various biological and pathological processes.
Applications De Recherche Scientifique
Pharmacological Research Tool and Potential Drug Lead
A study identified a nonpeptidic agonist of the urotensin-II receptor, which indicates the potential use of similar compounds in pharmacological research and drug development. Such compounds could serve as tools for understanding receptor mechanisms or as leads for the development of new therapeutic agents (Croston et al., 2002).
Antimicrobial and Anticancer Agents
Research on pyrazole and pyrimidine derivatives demonstrates their potential as antimicrobial and anticancer agents. This suggests that structurally related compounds, including the specified urea derivative, may also possess biological activity that could be explored for therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Environmental Degradation Studies
The degradation of a sulfonylurea herbicide in soil was investigated, highlighting the environmental fate of such compounds. This line of research is essential for understanding and mitigating the environmental impact of chemical compounds, including various urea derivatives (Morrica, Giordano, Seccia, Ungaro, & Ventriglia, 2001).
Molecular Structure and Electrooptic Properties
Studies on the electronic, optical, and nonlinear optical properties of chalcone derivatives provide insights into the potential applications of similar compounds in materials science, particularly in optoelectronic device fabrications. The detailed analysis of molecular structure, vibrational spectra, and electrostatic potential maps of these compounds supports the exploration of their use in advanced materials (Shkir et al., 2018).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c1-19(2)12-15-7-9(8-16-12)17-13(20)18-11-6-4-3-5-10(11)14/h3-8H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHQEFPNYPWQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

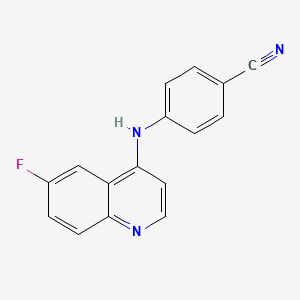
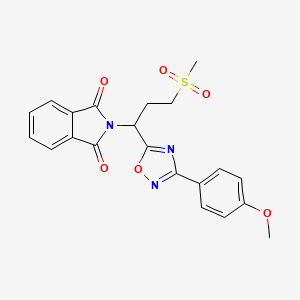
![2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2853364.png)
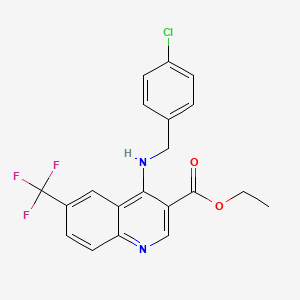
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2853367.png)
![2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid](/img/structure/B2853370.png)
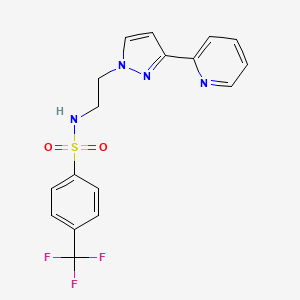
![1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2853376.png)
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853378.png)


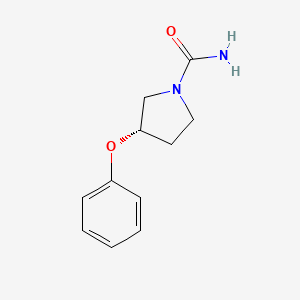
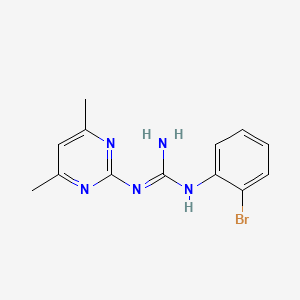
![3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853384.png)